molecular formula C10H6F3NO B12972349 3-(Trifluoromethyl)quinoline 1-oxide

3-(Trifluoromethyl)quinoline 1-oxide

Cat. No.: B12972349
M. Wt: 213.16 g/mol
InChI Key: MHMFCFZBUKSPMT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline 1-oxide is a heterocyclic compound characterized by a quinoline backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position and an N-oxide functional group at the 1-position. The electron-withdrawing nature of the trifluoromethyl group significantly enhances the compound’s electrophilicity, making it more reactive in chemical transformations such as oxidative cyanation compared to unsubstituted quinoline 1-oxide . This reactivity is attributed to the stabilization of transition states during nucleophilic attacks, particularly at the α-position of the N-oxide ring. The compound’s synthetic utility and electronic properties have been explored in studies focusing on regioselective reactions and structure-activity relationships .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

1-oxido-3-(trifluoromethyl)quinolin-1-ium

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-5-7-3-1-2-4-9(7)14(15)6-8/h1-6H

InChI Key

MHMFCFZBUKSPMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)quinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause DNA damage . This property is exploited in designing compounds with antibacterial and anticancer activities. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic Effects of Substituents

The trifluoromethyl group’s electron-withdrawing nature contrasts sharply with electron-donating groups like methoxy (-OCH₃). For example:

  • 3-(Trifluoromethyl)quinoline 1-oxide undergoes oxidative cyanation at lower temperatures (e.g., 80–100°C) with higher yields due to enhanced electrophilicity at the α-position.
  • 4-Methoxyquinoline 1-oxide, with an electron-donating group, requires higher reaction temperatures (e.g., 130°C) and yields poorly due to reduced electrophilicity .

Positional Isomerism

Substituent position critically affects reactivity:

  • 3- and 4-(Trifluoromethyl)quinoline 1-oxide: Both react efficiently in oxidative cyanation, forming 2-cyano derivatives.
  • 2-(Trifluoromethyl)quinoline 1-oxide: Fails to react under similar conditions, highlighting steric or electronic hindrance at the 2-position .

Data Tables

Table 1: Reactivity of Quinoline 1-Oxide Derivatives in Oxidative Cyanation

Compound Substituent Position Reactivity Temperature (°C) Yield (%)
Quinoline 1-oxide None Moderate 130 40–50
3-(Trifluoromethyl)quinoline 1-oxide 3-CF₃ High 80–100 70–85
4-Methoxyquinoline 1-oxide 4-OCH₃ Low 130 10–20
2-(Trifluoromethyl)quinoline 1-oxide 2-CF₃ None 130 0

Key Research Findings

Electrophilic Reactivity: The trifluoromethyl group’s electron-withdrawing effect accelerates reactions like oxidative cyanation, enabling efficient synthesis of 2-cyanoquinoline derivatives .

Position-Specific Effects : Reactivity is highly dependent on substituent position, with 3-CF₃ being optimal for α-position reactions .

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